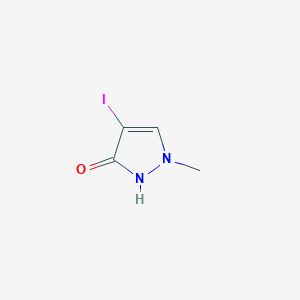

4-Iodo-2-methyl-1H-pyrazol-5-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound 4-Iodo-2-methyl-1H-pyrazol-5-one is a derivative of the pyrazole class, which is characterized by a 5-membered ring containing two nitrogen atoms. Pyrazole derivatives are of significant interest due to their diverse biological activities and their use in various chemical reactions. The presence of an iodine atom at the 4-position and a methyl group at the 2-position in this compound suggests potential reactivity and utility in synthetic chemistry.

Synthesis Analysis

The synthesis of pyrazole derivatives can be achieved through various methods. For instance, the oxidative coupling of 2-aminobenzamides with aryl methyl ketones in the presence of molecular iodine can produce quinazolin-4(3H)-ones, which are structurally related to pyrazolones . Additionally, 1-acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles can be prepared from 2-alkyn-1-ones and subsequently converted to 1-acyl-4-iodo-1H-pyrazoles using ICl-induced dehydration/iodination . These methods highlight the versatility of iodine and iodine-containing reagents in the synthesis of iodinated pyrazole derivatives.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives can be elucidated using spectroscopic techniques and X-ray diffraction studies. For example, a pyrazoline compound with an iodophenyl group has been characterized, confirming its structure and crystallization in the monoclinic system . Such structural characterizations are crucial for understanding the molecular geometry and potential reactivity of the compound.

Chemical Reactions Analysis

Pyrazole derivatives can undergo various chemical reactions. Hypervalent iodine oxidation of pyrazol-3(2H)-ones can result in the formation of methyl 2-alkynoates and methyl 2,3-alkadienoates, demonstrating the reactivity of the pyrazole ring under oxidative conditions . Furthermore, the synthesis of N1-substituted 3,5-dimethoxy-4-halogeno-1H-pyrazoles, including those with an iodine substituent, has been described, showcasing the ability to introduce various substituents at the pyrazole ring .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. The crystal packing, intermolecular interactions, and space occupancy are important factors that can be analyzed through Hirshfeld surface analysis and 2D fingerprint plots . Additionally, the photoluminescent properties of certain pyrazole derivatives have been studied, indicating potential applications in materials science .

Applications De Recherche Scientifique

Synthesis and NMR Study

The compound 4-Iodo-2-methyl-1H-pyrazol-5-one has been studied in the context of synthesizing various halogenated pyrazoles. A study focused on the synthesis and detailed NMR spectroscopy of 1-methyl- and 1-benzyl-3,5-dimethoxy-4-halogeno-1H-pyrazoles, including 4-iodo congeners. The research highlighted the distinct chemical shifts observed in these compounds, indicating their unique electronic environments (Holzer & Gruber, 1995).

Building Blocks in Chemical Synthesis

4-Iodo-2-methyl-1H-pyrazol-5-one derivatives have been recognized as valuable building blocks in chemical synthesis. Research in this area has developed a range of 4- and 5-iodinated pyrazole derivatives. These derivatives are pivotal in creating new chemical entities, particularly in fields like CropScience and oncology, demonstrating the compound's versatility in medicinal chemistry (Guillou et al., 2011).

Structural Characterization

There has been significant interest in structurally characterizing pyrazole derivatives, including those related to 4-Iodo-2-methyl-1H-pyrazol-5-one. A study on pyrazoline compounds, for instance, provided insights into their molecular structure using X-ray diffraction and spectroscopic techniques. This research aids in understanding the molecular interactions and packing in these compounds, which is crucial for their application in material science and drug design (Delgado et al., 2020).

Electrosynthesis Applications

The electrosynthesis of 4-iodo-substituted pyrazoles, closely related to 4-Iodo-2-methyl-1H-pyrazol-5-one, has been explored. This research demonstrated the feasibility of synthesizing these derivatives through iodination of precursors, revealing potential for developing new synthetic routes in organic chemistry (Lyalin et al., 2010).

Mécanisme D'action

Target of Action

The primary targets of 4-Iodo-2-methyl-1H-pyrazol-5-one are Alcohol dehydrogenase 1C, 1B, and 1A in humans, and Mycocyclosin synthase in Mycobacterium tuberculosis . These enzymes play crucial roles in metabolic processes. Alcohol dehydrogenases are involved in the metabolism of a variety of substances, including ethanol, retinol, other aliphatic alcohols, hydroxysteroids, and lipid peroxidation .

Mode of Action

It is known to interact with its targets, potentially altering their function . For instance, it may inhibit the activity of alcohol dehydrogenases, thereby affecting the metabolism of substances these enzymes act upon .

Biochemical Pathways

The biochemical pathways affected by 4-Iodo-2-methyl-1H-pyrazol-5-one are likely related to the metabolism of substances acted upon by its target enzymes. For example, it may affect the metabolism of ethanol and retinol, among other substances . The downstream effects of these changes could include alterations in energy production, detoxification processes, and other metabolic functions.

Pharmacokinetics

These properties would significantly impact the compound’s bioavailability, determining how much of the compound reaches its targets and how long it remains active in the body .

Result of Action

The molecular and cellular effects of 4-Iodo-2-methyl-1H-pyrazol-5-one’s action would depend on the specific alterations it induces in its target enzymes’ function. For example, if it inhibits alcohol dehydrogenases, it could lead to changes in the levels of substances these enzymes metabolize .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-Iodo-2-methyl-1H-pyrazol-5-one. Factors such as temperature, pH, and the presence of other substances could affect how the compound interacts with its targets and how it is metabolized and excreted .

Propriétés

IUPAC Name |

4-iodo-2-methyl-1H-pyrazol-5-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5IN2O/c1-7-2-3(5)4(8)6-7/h2H,1H3,(H,6,8) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPFBZHFMFNLMJY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=O)N1)I |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5IN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.00 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Iodo-1-methyl-1H-pyrazol-3-OL | |

CAS RN |

2260937-70-8 |

Source

|

| Record name | 4-iodo-1-methyl-1H-pyrazol-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

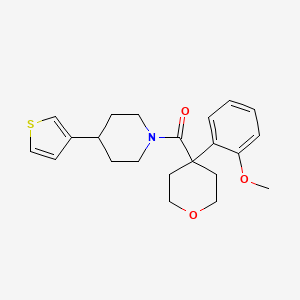

![N-(4-(dimethylamino)phenyl)-3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanamide](/img/structure/B2498895.png)

![5-({[(tert-butoxy)carbonyl]amino}methyl)-1,2-dimethyl-1H-pyrrole-3-carboxylic acid](/img/structure/B2498900.png)

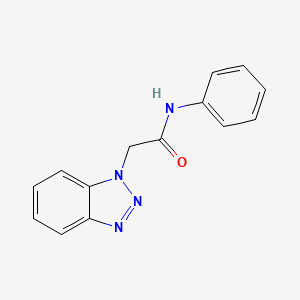

![2-hydroxy-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]quinazolin-4(3H)-one](/img/structure/B2498906.png)

![(5aS,10bR)-2-(2,4,6-Trichlorophenyl)-4,5a,6,10b-tetrahydro-2H-indeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazin-11-ium tetrafluoroborate](/img/structure/B2498910.png)

![2,4-dimethyl-N-(4-(methylthio)benzo[d]thiazol-2-yl)thiazole-5-carboxamide](/img/structure/B2498915.png)